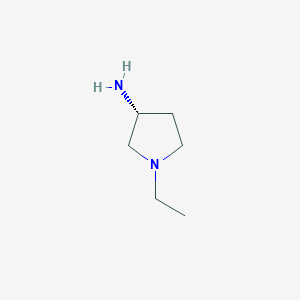

(3R)-1-ethylpyrrolidin-3-amine

Description

(3R)-1-Ethylpyrrolidin-3-amine is a chiral amine characterized by a pyrrolidine ring substituted with an ethyl group at the nitrogen atom and an amino group at the 3-position with R-configuration. Its molecular formula is C₆H₁₄N₂, and it is commonly encountered as a dihydrochloride salt (CAS: 1286208-97-6) to enhance stability and solubility . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways. For instance, its dihydrochloride form is marketed for "medicinal purposes," though specific therapeutic applications remain under investigation .

Properties

IUPAC Name |

(3R)-1-ethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-8-4-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLVGZOPWLLUSF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305413 | |

| Record name | (3R)-1-Ethyl-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755039-92-0 | |

| Record name | (3R)-1-Ethyl-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755039-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-Ethyl-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-ethylpyrrolidin-3-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

Ethylation: The nitrogen atom of the pyrrolidine ring is ethylated using ethyl halides under basic conditions.

Amine Introduction:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-ethylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(3R)-1-ethylpyrrolidin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-1-ethylpyrrolidin-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Aromatic and Heterocyclic Substitutions

Trifluoroacetyl Derivatives

- (3R)-1-(Trifluoroacetyl)pyrrolidin-3-amine (CAS: 270584-80-0): The electron-withdrawing trifluoroacetyl group reduces basicity (predicted pKa = 8.16) and alters metabolic pathways .

Physicochemical Properties

Comparative data highlight trends in solubility, stability, and reactivity:

- Melting Points: N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (104–107°C) vs.

- Solubility : Dihydrochloride salts (e.g., 1286208-97-6) are typically water-soluble, whereas free bases may require organic solvents .

Data Tables

Table 1: Comparative Physicochemical Data

Biological Activity

(3R)-1-ethylpyrrolidin-3-amine, also known as 1-ethylpyrrolidin-3-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a neurotransmitter modulator. This article explores its synthesis, biological activity, and implications for pharmacology, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an ethyl group at the nitrogen atom and an amine functional group at the 3-position. This unique structure contributes to its specific biological activities.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods vary in yield, purity, and scalability, which are critical for pharmaceutical applications. The compound can be synthesized through various reactions typical for amines, often mediated by specific enzymes in biological systems.

Biological Activity

The biological activity of this compound is primarily linked to its role as a neurotransmitter modulator . It has been shown to interact with dopamine and serotonin pathways, which are crucial for mood regulation and behavior. This modulation suggests potential applications in treating neuropsychiatric disorders such as depression and anxiety.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects by influencing neurotransmitter release and receptor activity in the central nervous system. Its interactions with various receptors could lead to therapeutic advancements in managing conditions related to neurotransmitter imbalances.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 1-Methylpyrrolidin-2-one | Pyrrolidine derivative | Neurotransmitter modulation | Exhibits sedative properties |

| 4-Methylpyridine | Aromatic amine | Antimicrobial activity | Used as a solvent |

| N-Ethylpiperidine | Piperidine derivative | Analgesic effects | Higher lipophilicity |

This compound stands out due to its chiral configuration and dual role as both a neurotransmitter modulator and a precursor for further chemical synthesis.

Case Studies and Research Findings

Recent studies have explored the interactions of this compound with various biological targets:

- Neurotransmitter Modulation : Studies indicate that this compound can enhance dopamine release in specific neural pathways, suggesting potential benefits in treating disorders characterized by dopamine deficiency.

- Antidepressant Properties : In animal models, this compound has shown promise in reducing symptoms of depression through its action on serotonin receptors.

- Potential as a Chiral Auxiliary : Its use as a chiral auxiliary in organic synthesis allows for the creation of enantiopure products, which is essential in developing pharmaceuticals with specific therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.